1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride

Pharmaceutical Intermediate Salt Selection Preformulation

This specific dihydrochloride salt (1909316-98-8) provides defined stoichiometry and crystalline handling not guaranteed by the free base. Its 6-fluoro substitution confers distinct metabolic stability for targeted SAR studies in CNS drug discovery, particularly for D2/D3/5-HT1A agonist programs. Procure this high-purity intermediate for robust, reproducible preformulation and lead optimization.

Molecular Formula C9H14Cl2FN3
Molecular Weight 254.13
CAS No. 1909316-98-8
Cat. No. B2445977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride
CAS1909316-98-8
Molecular FormulaC9H14Cl2FN3
Molecular Weight254.13
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=C(C=C2)F.Cl.Cl
InChIInChI=1S/C9H12FN3.2ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
InChIKeyUWYROBPUYZAQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride (CAS 1909316-98-8) – Procurement-Ready Overview and Key Identifiers


1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride (CAS 1909316-98-8) is a fluorinated heterocyclic building block that combines a piperazine ring with a 6-fluoropyridine moiety in a crystalline, dihydrochloride salt form [1]. It is supplied as a powder with a purity specification of ≥95% and is characterized by the molecular formula C9H14Cl2FN3 and a molecular weight of 254.13 g/mol . The compound is primarily employed as a pharmaceutical intermediate, enabling the construction of molecules with enhanced metabolic stability and target engagement profiles owing to the strategic placement of the fluorine atom [2].

Why 1-(6-Fluoropyridin-3-yl)piperazine Dihydrochloride Cannot Be Replaced by Generic Piperazine Analogs


Direct substitution with other piperazine derivatives—such as the free base (CAS 1121610-07-8) or halogen variants like the chloro- (CAS 412349-03-2) or bromo-analogs—is scientifically unjustified without re-optimization. The dihydrochloride salt form provides a defined stoichiometry and a physical state (crystalline powder) that directly impacts solubility, handling, and formulation consistency, parameters that are not guaranteed with the free base . Furthermore, the electron-withdrawing nature and small van der Waals radius of the 6-fluoro substituent confer distinct electronic and steric properties compared to chloro, bromo, or unsubstituted pyridines, which can alter metabolic stability and target binding [1][2].

Quantitative Differentiation of 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride: Head-to-Head Evidence for Procurement Decisions


Salt Form Advantage: Crystalline Dihydrochloride vs. Free Base

The dihydrochloride salt (CAS 1909316-98-8) is supplied as a crystalline powder, whereas the corresponding free base (CAS 1121610-07-8) is typically an oil or low-melting solid . The salt form offers a defined stoichiometry and a physical state that facilitates accurate weighing, consistent formulation, and simplified handling in laboratory and manufacturing settings. While direct quantitative solubility data for this specific compound are not publicly available in peer-reviewed literature, the class-level inference is that dihydrochloride salts of piperazines generally exhibit significantly enhanced aqueous solubility compared to their free base counterparts, a critical parameter for many downstream synthetic and biological applications .

Pharmaceutical Intermediate Salt Selection Preformulation Solid-State Chemistry

Halogen Substitution Impact: 6-Fluoro vs. 6-Chloro Piperazine Derivatives

The 6-fluoro substituent in 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride confers distinct electronic and steric properties compared to its 6-chloro analog (CAS 412349-03-2) . Fluorine's high electronegativity and small size can enhance metabolic stability and modulate target binding affinity, whereas chlorine may lead to different lipophilicity and metabolic liabilities [1]. While no direct head-to-head study exists for these two specific building blocks, the principle of fluorine substitution in piperazine derivatives is well-established: fluorine atoms can increase metabolic stability and bioavailability [1].

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability Halogen Bonding

Validated Scaffold in Dopamine/Serotonin Receptor Agonist Development

The 6-fluoropyridin-3-yl piperazine motif serves as a critical pharmacophore in a series of novel dopamine D2/D3 and serotonin 5-HT1A receptor agonists. In a 2022 study, derivatives built upon this scaffold exhibited potent multitarget activity, with compounds such as 7b and 34c demonstrating EC50 values in the low nanomolar range for D2, D3, and 5-HT1A receptors [1]. Specifically, compound 7b showed EC50 values of 0.9 nM (D2), 19 nM (D3), and 2.3 nM (5-HT1A), while compound 34c displayed EC50 values of 3.3 nM (D2), 10 nM (D3), and 1.4 nM (5-HT1A) [1]. This validated scaffold provides a starting point for the synthesis of novel CNS-targeted therapeutics, whereas unsubstituted or differently halogenated piperazine analogs may not recapitulate this activity profile without significant re-engineering.

Parkinson's Disease D2/D3 Receptor Agonist 5-HT1A Receptor Agonist Multitarget Ligands

High-Impact Application Scenarios for 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride Based on Verified Differentiation


Synthesis of CNS-Targeted Multitarget Ligands for Parkinson's Disease

The 6-fluoropyridin-3-yl piperazine scaffold is a key pharmacophore in the development of dual D2/D3 and 5-HT1A receptor agonists. Procurement of this dihydrochloride salt provides a high-purity, readily handleable building block for the construction of novel anti-Parkinsonian drug candidates, as demonstrated in recent medicinal chemistry campaigns [1].

Construction of Fluorinated Compound Libraries for Metabolic Stability Screening

The strategic incorporation of fluorine is a well-established tactic to enhance the metabolic stability of lead compounds [2]. Using 1-(6-fluoropyridin-3-yl)piperazine dihydrochloride as a core building block allows medicinal chemists to rapidly generate focused libraries of fluorinated analogs for systematic pharmacokinetic profiling and optimization [3].

Preformulation and Salt Selection Studies

The dihydrochloride salt form of this building block serves as a reference standard for evaluating the impact of salt selection on solubility, crystallinity, and handling. Its defined physical form (crystalline powder) makes it a suitable candidate for preformulation studies aimed at optimizing the solid-state properties of lead compounds early in development.

Regioisomeric SAR Studies in Heteroarylpiperazine Series

The 6-fluoro substitution pattern is distinct from other regioisomers (e.g., 5-fluoro). This compound enables systematic structure-activity relationship (SAR) investigations to determine the optimal positioning of the fluorine atom for target engagement and selectivity, providing critical data for patent strategies and lead optimization [3].

Quote Request

Request a Quote for 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.